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Compound of Interest

Compound Name: Bromocyclohexane-d11

Cat. No.: B057212

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocyclohexane-d11, a deuterated analog of bromocyclohexane, serves as a valuable tool
in a multitude of scientific disciplines, particularly in mechanistic studies of chemical reactions
and as an internal standard for mass spectrometry-based quantitative analysis.[1] Its unique
isotopic labeling allows for the elucidation of reaction pathways and the precise quantification
of its non-deuterated counterpart in complex matrices. This technical guide provides a
comprehensive overview of the chemical and physical properties of Bromocyclohexane-d11,
detailed experimental considerations, and visualizations of relevant chemical transformations.

Chemical and Physical Properties

The physical and chemical properties of Bromocyclohexane-d11 are summarized in the table
below. The data presented is a compilation from various sources and provides a foundational
understanding of the compound's characteristics.
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Property Value

Molecular Formula CeD11Br

Molecular Weight 174.12 g/mol [2]

CAS Number 35558-49-7[2]

Appearance Colorless to light yellow liquid[2]
Boiling Point 166-167 °C (lit.)[2]

Density 1.412 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.492 (lit.)[2]

Isotopic Purity >98 atom % DJ[2]

Solubilit Sparingly soluble in water; soluble in organic
olubili
Y solvents like ethanol and ether.[3]

Spectroscopic Properties

While specific spectra for Bromocyclohexane-d11 are not readily available in the public
domain, the following information can be inferred based on the non-deuterated analog and
general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: Due to the high degree of deuteration (=98 atom % D), the *H NMR spectrum of
Bromocyclohexane-d11 would exhibit very weak signals corresponding to the residual
protons. The chemical shifts of these protons would be similar to those in
bromocyclohexane.

e 13C NMR: The 3C NMR spectrum is expected to show signals for the six carbon atoms of the
cyclohexane ring. The chemical shifts would be comparable to those of bromocyclohexane,
with potential minor isotopic shifts. The signals would likely appear as multiplets due to
coupling with deuterium. For bromocyclohexane, the carbon attached to bromine (C1)
appears around 55-60 ppm, while the other carbons of the ring resonate between 25 and 35

ppm.
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e 2H NMR: A deuterium NMR spectrum would show a broad signal corresponding to the
deuterons on the cyclohexane ring.

Mass Spectrometry (MS):

The mass spectrum of Bromocyclohexane-d11 is characterized by a molecular ion peak (M+)
that is 11 mass units higher than that of bromocyclohexane.[2] Bromine has two major
isotopes, 7°Br and 81Br, in nearly a 1:1 ratio, which will result in two molecular ion peaks of
similar intensity at m/z 173 and 175 for the deuterated compound.

Common fragmentation patterns for alkyl halides include the loss of the halogen atom and the
loss of HBr (or DBr in this case). The fragmentation of the cyclohexane ring would also
contribute to the overall spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum of Bromocyclohexane-d11 will differ significantly from that of
bromocyclohexane in the C-H stretching region. The C-D stretching vibrations appear at lower
frequencies (around 2100-2250 cm~1) compared to C-H stretches (around 2850-3000 cm™1).
The C-Br stretching frequency is typically found in the fingerprint region, between 500 and 600
cm™i.

Synthesis

While a specific detailed protocol for the synthesis of Bromocyclohexane-d11 is not widely
published, a common and logical route would involve the bromination of its deuterated alcohol
precursor, Cyclohexanol-d12.

Experimental Protocol: Synthesis of
Bromocyclohexane-d11 from Cyclohexanol-d12
(Proposed)

This protocol is adapted from the synthesis of bromocyclohexane from cyclohexanol.
Materials:

e Cyclohexanol-d12

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b057212?utm_src=pdf-body
https://www.lgcstandards.com/FR/en/p/CDN-D-1188
https://www.benchchem.com/product/b057212?utm_src=pdf-body
https://www.benchchem.com/product/b057212?utm_src=pdf-body
https://www.benchchem.com/product/b057212?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Hydrobromic acid (48%)
Concentrated sulfuric acid
Sodium bicarbonate solution (5%)
Anhydrous calcium chloride

Dichloromethane (or other suitable organic solvent)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place
Cyclohexanol-d12.

Cool the flask in an ice bath and slowly add concentrated hydrobromic acid with stirring.

After the addition of HBr, slowly add concentrated sulfuric acid dropwise while maintaining
the low temperature.

Once the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2
hours.

After reflux, allow the mixture to cool to room temperature. Two layers will form.
Separate the lower aqueous layer from the upper organic layer containing the product.

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally
with water.

Dry the organic layer over anhydrous calcium chloride.
Filter to remove the drying agent.

Purify the crude Bromocyclohexane-d11 by distillation. Collect the fraction boiling at
approximately 166-167 °C.

Logical Workflow for the Synthesis of Bromocyclohexane-d11
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Caption: A logical workflow diagram illustrating the key stages in the proposed synthesis of
Bromocyclohexane-d11 from Cyclohexanol-d12.

Chemical Reactivity and Mechanistic Studies

Bromocyclohexane-d11 is an excellent substrate for studying the mechanisms of nucleophilic
substitution (Sn1 and Sn2) and elimination (E1 and E2) reactions. The presence of deuterium
atoms allows for the investigation of kinetic isotope effects (KIEs), providing insights into the
rate-determining steps of these reactions.

Nucleophilic Substitution Reactions (Snl and Sn2)

The substitution of the bromine atom by a nucleophile can proceed through two different
pathways:

* Sn2 Mechanism: A one-step process where the nucleophile attacks the carbon atom bearing
the bromine at the same time as the bromide ion leaves. This is favored by strong,
unhindered nucleophiles and polar aprotic solvents.

e Snl Mechanism: A two-step process involving the formation of a carbocation intermediate,
which is then attacked by the nucleophile. This is favored by weak nucleophiles and polar
protic solvents.

Sn2 Reaction Pathway

Sn2 Reaction of Bromocyclohexane-d11

Bromocyclohexane-d11 + Nucleophile (Nu~)

[Nu---C---Br]~
(Trigonal bipyramidal)

Cyclohexane-d11-Nu + Br~
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Caption: A diagram illustrating the concerted, one-step Sn2 reaction pathway.

Snl Reaction Pathway

Sn1 Reaction of Bromocyclohexane-d11

Bromocyclohexane-d11

Step 1: Leaving Group Departs (Slow)

Cyclohexyl-d11 Cation + Br-

Nucleophile (Nu~) Attack

tep 2: Nucleophilic Attack (Fast)

Cyclohexane-d11-Nu
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Caption: A diagram illustrating the two-step Sn1 reaction pathway involving a carbocation
intermediate.

Elimination Reactions (E2)

In the presence of a strong, sterically hindered base, Bromocyclohexane-d11 can undergo an
E2 elimination reaction to form cyclohexene-d10. This reaction is stereospecific and requires
an anti-periplanar arrangement of a 3-deuterium and the bromine atom.

Experimental Protocol: E2 Elimination of
Bromocyclohexane-d11 (Adapted)
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This protocol is based on the elimination reaction of bromocyclohexane.

Materials:

Bromocyclohexane-d11

Potassium tert-butoxide

tert-Butanol (anhydrous)

Diethyl ether

Saturated sodium chloride solution

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
dissolve potassium tert-butoxide in anhydrous tert-butanol.

Add Bromocyclohexane-d11 to the solution dropwise with stirring.

Heat the reaction mixture to reflux for the time specified in the relevant literature (typically 1-
3 hours).

After cooling to room temperature, pour the reaction mixture into a separatory funnel
containing water.

Extract the aqueous layer with diethyl ether.

Combine the organic extracts and wash them with saturated sodium chloride solution.
Dry the organic layer over anhydrous magnesium sulfate.

Filter to remove the drying agent.

Carefully remove the solvent by rotary evaporation to obtain the crude cyclohexene-d10
product.

The product can be further purified by distillation if necessary.
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E2 Reaction Pathway

E2 Elimination of Bromocyclohexane-d11

Bromocyclohexane-d11 + Base (B7)

oncerted Step

[B---D---C---C---Br]~
(Anti-periplanar)

Cyclohexene-d10 + BH + Br~

Click to download full resolution via product page
Caption: A diagram illustrating the concerted, one-step E2 elimination pathway.
Applications
The primary applications of Bromocyclohexane-d11 stem from its isotopic labeling:

« Internal Standard: Due to its chemical similarity to bromocyclohexane and its distinct mass, it
is an ideal internal standard for quantitative analysis by GC-MS or LC-MS.[1] It helps to
correct for variations in sample preparation and instrument response.

e Mechanistic Studies: The deuterium labels serve as probes to elucidate reaction
mechanisms. The kinetic isotope effect, observed when a C-D bond is broken in the rate-
determining step, provides valuable information about the transition state of a reaction.

e Tracer Studies: In metabolic studies, the deuterium atoms can be used to trace the fate of
the cyclohexane ring in biological systems.

Safety and Handling
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Bromocyclohexane-d11 should be handled with the same precautions as its non-deuterated
analog. It is a flammable liquid and may cause skin and eye irritation.[4] It should be used in a
well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety
glasses, lab coat) should be worn. Store in a cool, dry, and well-ventilated area away from heat
and ignition sources.

Conclusion

Bromocyclohexane-d11 is a specialized chemical with significant utility in research and
development. Its well-defined physical properties and the predictable nature of its chemical
reactivity, coupled with the unique insights provided by its isotopic labeling, make it an
indispensable tool for chemists and drug development professionals. This guide provides a
foundational understanding of its properties and applications, enabling researchers to
effectively utilize this compound in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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